Indobufen - 63610-08-2

Indobufen

Catalog Number: EVT-271019
CAS Number: 63610-08-2
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indobufen, chemically known as 2-[4-(1-oxoisoindolin-2-yl)phenyl]butanoic acid, is a synthetic compound classified as a platelet aggregation inhibitor. [, ] It is primarily investigated in scientific research for its ability to interfere with platelet function and thrombus formation, making it a subject of interest in cardiovascular research. [, ]

Future Directions
  • Detailed Synthesis Analysis: Exploring and optimizing the synthesis of Indobufen, including enantioselective synthesis of the more potent d-enantiomer, could improve its therapeutic potential. [, ]

  • Clinical Trials for Novel Applications: The promising results in preclinical studies warrant further investigation of Indobufen in larger, well-designed clinical trials for conditions like cerebral ischemia-reperfusion injury and chronic kidney disease. [, ]

  • Drug Interactions: Further research is needed to fully understand the potential interactions of Indobufen with other drugs, particularly those metabolized via similar pathways. []

Aspirin

Compound Description: Aspirin, also known as acetylsalicylic acid (ASA), is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. It works by irreversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, leading to reduced production of prostaglandins and thromboxane A2 (TXA2), a potent platelet aggregator. While effective in treating various cardiovascular disorders, aspirin use is associated with a risk of gastrointestinal (GI) side effects like ulcers and bleeding. [, , , ]

Dipyridamole

Compound Description: Dipyridamole is an antiplatelet drug that works through multiple mechanisms. It inhibits phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. Additionally, dipyridamole blocks the uptake of adenosine by platelets and red blood cells, further enhancing its antiaggregatory effect. [, , ]

Ticlopidine

Compound Description: Ticlopidine is another antiplatelet drug that belongs to the thienopyridine class. Unlike aspirin and indobufen, which primarily target the COX pathway, ticlopidine acts by irreversibly inhibiting the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation. [, , ]

Relevance: Ticlopidine is structurally unrelated to indobufen and inhibits platelet aggregation through a different mechanism. [, , ] Several studies have compared the efficacy and safety of ticlopidine and indobufen in preventing stroke or treating other cardiovascular conditions. [, , ] While both drugs effectively reduce platelet aggregation, they exhibit different side effect profiles. [, , ]

Warfarin

Compound Description: Warfarin is an anticoagulant drug that belongs to the coumarin class. It works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver, including factors II (prothrombin), VII, IX, and X. Warfarin is commonly used for the long-term prevention of thromboembolic events in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. [, , , ]

Relevance: Warfarin is structurally unrelated to indobufen and acts on a different target within the coagulation cascade. [, , , ] While indobufen primarily inhibits platelet aggregation, warfarin targets the synthesis of clotting factors. [, , , ] Studies have compared the efficacy and safety of indobufen and warfarin in preventing thromboembolic events, particularly in patients with atrial fibrillation or nephrotic syndrome. [, , , ]

Heparan Sulfate

Compound Description: Heparan sulfate is a naturally occurring glycosaminoglycan that exhibits anticoagulant and antithrombotic properties. It acts as a cofactor for antithrombin III, enhancing its ability to inhibit thrombin and other clotting factors. []

Relevance: Although structurally dissimilar to indobufen, heparan sulfate shares its antithrombotic properties. [] A clinical trial investigated the combination of heparan sulfate and indobufen in treating peripheral artery disease, demonstrating a beneficial effect in improving walking distance and other parameters. []

Clopidogrel

Compound Description: Clopidogrel, another thienopyridine derivative, irreversibly inhibits the P2Y12 receptor on platelets, similar to ticlopidine. This inhibition prevents ADP-induced platelet aggregation, ultimately reducing the risk of thrombotic events in patients with ACS or undergoing percutaneous coronary intervention. [, , ]

Glipizide

Compound Description: Glipizide is an oral antidiabetic drug belonging to the sulfonylurea class. It lowers blood glucose levels by stimulating insulin release from pancreatic beta cells. []

Source and Classification

Indobufen is classified as a reversible inhibitor of platelet cyclooxygenase (COX), specifically targeting COX-1. It is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) but is primarily used for its antiplatelet effects. Indobufen inhibits platelet aggregation by suppressing thromboxane A2 synthesis, a potent promoter of platelet aggregation, making it valuable in managing cardiovascular diseases .

Synthesis Analysis

Indobufen can be synthesized through several methods. A notable recent method involves a metal-free cascade reaction triggered by diludine, which allows for high-yield production . The synthesis typically includes the following steps:

  1. Esterification: Involves the reaction of an acid with an alcohol to form an ester.
  2. Cyclization: This step forms the core structure of indobufen.
  3. Purification: The final product is purified through crystallization or chromatography to ensure high purity levels.

The synthesis parameters such as temperature, reaction time, and reagent concentrations are critical for optimizing yield and purity.

Molecular Structure Analysis

Indobufen's molecular formula is C17H21N1O3C_{17}H_{21}N_{1}O_{3}, and its molecular weight is approximately 285.36 g/mol. The compound features a complex structure that includes:

  • Aromatic rings: Contributing to its biological activity.
  • Functional groups: Such as carboxylic acids and amines that play a crucial role in its interaction with biological targets.

The three-dimensional conformation of indobufen allows it to effectively bind to the COX enzyme, inhibiting its activity .

Chemical Reactions Analysis

Indobufen primarily undergoes reactions associated with its antiplatelet activity. The key reactions include:

  1. Inhibition of COX enzymes: This leads to decreased production of thromboxane A2.
  2. Reversible binding: Unlike aspirin, which irreversibly inhibits COX-1, indobufen's effects are reversible, allowing platelet function to return to baseline within 24 hours after discontinuation .

These reactions are critical in understanding how indobufen operates within the body and contributes to its therapeutic effects.

Mechanism of Action

The mechanism of action of indobufen involves several key processes:

  • Inhibition of platelet aggregation: By blocking COX-1, indobufen reduces thromboxane A2 levels, leading to decreased platelet activation and aggregation.
  • Multi-target inhibition: Indobufen also inhibits platelet aggregation induced by various factors including adenosine diphosphate (ADP), arachidonic acid (AA), collagen, and epinephrine .

This multi-faceted approach enhances its efficacy in preventing thromboembolic events compared to traditional therapies.

Physical and Chemical Properties Analysis

Indobufen possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: Its activity may be influenced by the pH of the environment, which can affect its ionization state and solubility.

These properties are essential for formulating indobufen into effective pharmaceutical preparations.

Applications

Indobufen has diverse applications in clinical settings:

  • Antiplatelet therapy: Used for secondary prevention of thromboembolic events in patients with conditions such as atrial fibrillation and after coronary artery bypass graft surgery .
  • Management of intermittent claudication: Demonstrated effectiveness in improving walking capacity compared to other treatments like pentoxifylline .
  • Alternative for aspirin intolerance: Due to its favorable safety profile, indobufen serves as an effective alternative for patients who cannot tolerate aspirin due to gastrointestinal side effects .
Pharmacological Classification and Therapeutic Context

Molecular Identity and Pharmacological Class

Indobufen (C₁₈H₁₇NO₃) is classified as a platelet aggregation inhibitor within the broader category of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical designation is 2-[4-(1-oxo-2-isoindolinyl)phenyl]butanoic acid, featuring an isoindolone core structure that enables reversible binding to cyclooxygenase (COX) enzymes [1] [7]. With a molecular weight of 295.33 g/mol and moderate lipophilicity (LogP ≈3.3), indobufen demonstrates optimal membrane permeability for rapid systemic absorption [5] [7]. The drug holds the Anatomical Therapeutic Chemical (ATC) classification B01AC10, specifically identifying it as an antithrombotic agent targeting platelet function [1] [7].

Table 1: Fundamental Pharmacological Characteristics of Indobufen

PropertyValue
ATC ClassificationB01AC10 (Platelet aggregation inhibitors)
Molecular FormulaC₁₈H₁₇NO₃
Molecular Weight295.33 g/mol
CAS Registry Number63610-08-2
Protein Binding>99%
Primary Metabolic PathwayHepatic glucuronidation
Biological Half-life6-8 hours

Mechanism of Action and Pharmacodynamics

Indobufen exerts its antiplatelet effects through reversible inhibition of cyclooxygenase-1 (COX-1) in platelets, thereby suppressing thromboxane A₂ (TXA₂) synthesis – a potent mediator of platelet aggregation and vasoconstriction [3] [8]. Unlike irreversible COX inhibitors (e.g., aspirin), indobufen's competitive inhibition allows for rapid recovery of platelet function (within 24 hours post-discontinuation) [3] [6]. This reversibility constitutes a critical pharmacological distinction with significant clinical implications for bleeding risk management.

Indobufen demonstrates multi-pathway antiplatelet activity by additionally inhibiting aggregation induced by adenosine diphosphate (ADP), collagen, epinephrine, and platelet factor [10]. At therapeutic concentrations (2-4 μg/mL), it achieves >90% inhibition of platelet cyclooxygenase while exhibiting minimal effect on vascular prostacyclin (PGI₂) synthesis – a key advantage that may contribute to reduced cardiovascular risk compared to non-selective NSAIDs [3] [8].

Therapeutic Applications

Cardiovascular Disease: Indobufen demonstrates clinical efficacy in coronary heart disease management. A 2024 meta-analysis of nine clinical trials revealed comparable cardiovascular outcomes between indobufen and aspirin in coronary heart disease patients, with no significant differences in recurrent angina (OR: 1.22, 95% CI: 0.51–2.93), non-fatal myocardial infarction (OR: 1.36, 95% CI: 0.61–3.02), or cardiovascular mortality [10]. Its therapeutic position is particularly relevant for patients requiring antiplatelet therapy with heightened bleeding risk.

Cerebrovascular Disease: The ongoing INSURE trial (Indobufen vs Aspirin in Acute Ischaemic Stroke), a multicenter study across 200 Chinese centers, is evaluating indobufen's non-inferiority to aspirin in preventing recurrent stroke within 90 days in moderate-to-severe ischemic stroke patients (NIHSS 4-18) [6]. This represents the most comprehensive investigation to date of indobufen's potential as an alternative antiplatelet agent in acute neurovascular settings.

Peripheral Vascular Disease: Indobufen significantly improves walking distance and microcirculatory parameters in intermittent claudication [3]. Clinical studies demonstrate equivalence to aspirin-dipyridamole combinations in preventing femoro-popliteal and coronary artery bypass graft occlusion, establishing its role in peripheral vascular therapeutics [3] [7].

Atrial Fibrillation Management: The Studio Italiano Fibrillazione Atriale (SIFA) trial demonstrated comparable efficacy between indobufen (200mg twice daily) and warfarin (INR 2.0-3.5) in preventing vascular events in non-valvular atrial fibrillation patients, though with significantly fewer major hemorrhagic events (1 vs 8) [2]. This positions indobufen as a potential antiplatelet alternative when anticoagulants are contraindicated.

Specialized Applications: Indobufen significantly reduces platelet deposition on hemodialysis membranes and demonstrates efficacy in migraine prophylaxis, expanding its therapeutic utility beyond conventional cardiovascular indications [3].

Table 2: Clinical Applications and Key Trial Evidence

Therapeutic AreaKey Clinical Evidence
Coronary Artery DiseaseComparable to aspirin in cardiovascular outcomes [10]
Ischemic StrokeINSURE trial ongoing (NCT not provided) [6]
Atrial FibrillationSIFA trial: non-inferior to warfarin [2]
Peripheral Artery DiseaseImproved walking distance in claudication [3]
HemodialysisReduced platelet deposition on membranes [3]

Properties

CAS Number

63610-08-2

Product Name

Indobufen

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)

InChI Key

AYDXAULLCROVIT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(4-(1-oxo-2-isoindolinyl)phenyl)butyric acid
Ibustrin
indobufen
indobufen, (+-)-isomer
K 3920

Canonical SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.